molecular formula C14H16IN3O2 B8018549 1-Phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione

1-Phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione

Cat. No. B8018549
M. Wt: 385.20 g/mol
InChI Key: SPKHRDVSKYRXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05462940

Procedure details

A mixture of 1-phenylmethyleneamino-3-(4-chlorobutyl)-2,4 imidazolidinedione (prepared as described in Part I above) (43.1 g, 0.1467 mole), acetone (1200 ml) and sodium iodide (48.4 g, 0.3227 mole) is heated to reflux. Reflux is maintained for 5 hours. The mixture is filtered, collecting the insoluble. The filtrate is recharged with sodium iodide (10 g) and reflux is resumed and is maintained for 15 hours. After cooling to ambient temperature, the mixture is filtered, removing the insoluble NaCl (total recovery, 9.5 g, 110%). The filtrate is poured into H2O (2000 ml) while stirring. After stirring for 30 minutes, the solid is collected and air-dried to yield 51.5 g (0.1337 mole) of 1-phenylmethyleneamino-3-(4-iodobutyl)-2,4-imidazolidinedione.
Name
1-phenylmethyleneamino-3-(4-chlorobutyl)-2,4 imidazolidinedione
Quantity
43.1 g
Type
reactant
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]=[N:8][N:9]2[CH2:13][C:12](=[O:14])[N:11]([CH2:15][CH2:16][CH2:17][CH2:18]Cl)[C:10]2=[O:20])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[I-:21].[Na+]>CC(C)=O>[C:1]1([CH:7]=[N:8][N:9]2[CH2:13][C:12](=[O:14])[N:11]([CH2:15][CH2:16][CH2:17][CH2:18][I:21])[C:10]2=[O:20])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
1-phenylmethyleneamino-3-(4-chlorobutyl)-2,4 imidazolidinedione
Quantity
43.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=NN1C(N(C(C1)=O)CCCCCl)=O
Name
Quantity
48.4 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
1200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
collecting the insoluble
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 15 hours
Duration
15 h
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
removing the insoluble NaCl (total recovery, 9.5 g, 110%)
ADDITION
Type
ADDITION
Details
The filtrate is poured into H2O (2000 ml)
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solid is collected
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=NN1C(N(C(C1)=O)CCCCI)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1337 mol
AMOUNT: MASS 51.5 g
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.